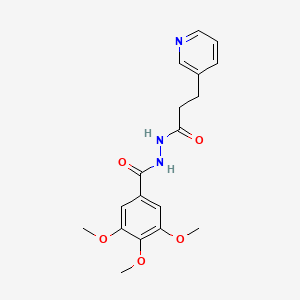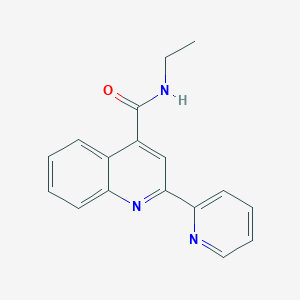
(2-Methylmorpholin-4-yl)-(3-phenylimidazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methylmorpholin-4-yl)-(3-phenylimidazol-4-yl)methanone, also known as MPIM, is a chemical compound that has shown promise in scientific research applications. It is a small molecule that has been found to have various biochemical and physiological effects, making it a potentially valuable tool for studying biological systems. In
Mecanismo De Acción
The mechanism of action of (2-Methylmorpholin-4-yl)-(3-phenylimidazol-4-yl)methanone involves its binding to the GPR55 receptor. When this compound binds to the receptor, it blocks the activation of downstream signaling pathways, which leads to a decrease in cellular proliferation and migration. This makes this compound a valuable tool for studying the role of GPR55 in various physiological processes.
Biochemical and physiological effects:
In addition to its effects on GPR55, this compound has also been found to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in various types of cancer. This compound has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (2-Methylmorpholin-4-yl)-(3-phenylimidazol-4-yl)methanone in lab experiments is its selectivity for the GPR55 receptor. This makes it a valuable tool for studying the role of this receptor in various physiological processes. However, one limitation of this compound is its relatively low potency, which can make it difficult to achieve the desired level of receptor blockade in some experiments.
Direcciones Futuras
There are many potential future directions for research involving (2-Methylmorpholin-4-yl)-(3-phenylimidazol-4-yl)methanone. One area of interest is the role of GPR55 in cancer progression. This compound has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in various types of cancer. This suggests that this compound may have potential as an anticancer agent. Another area of interest is the development of more potent and selective GPR55 antagonists, which could help to further elucidate the role of this receptor in physiological processes.
Métodos De Síntesis
The synthesis of (2-Methylmorpholin-4-yl)-(3-phenylimidazol-4-yl)methanone involves a multi-step process that begins with the reaction of 2-methyl-4-chloromorpholine with sodium hydride in the presence of dimethylformamide. This results in the formation of 2-methylmorpholin-4-ol. The next step involves the reaction of 2-methylmorpholin-4-ol with 3-phenylimidazole-4-carboxylic acid in the presence of thionyl chloride, which leads to the formation of this compound.
Aplicaciones Científicas De Investigación
(2-Methylmorpholin-4-yl)-(3-phenylimidazol-4-yl)methanone has been found to have various scientific research applications. One of its primary uses is in the study of G protein-coupled receptors (GPCRs). GPCRs are a class of membrane proteins that are involved in a wide range of physiological processes, including vision, smell, taste, and hormone regulation. This compound has been found to be a potent and selective antagonist of the GPR55 receptor, which is involved in various cellular processes, including cell proliferation and migration.
Propiedades
IUPAC Name |
(2-methylmorpholin-4-yl)-(3-phenylimidazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-12-10-17(7-8-20-12)15(19)14-9-16-11-18(14)13-5-3-2-4-6-13/h2-6,9,11-12H,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSDUVXOCBFFBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)C2=CN=CN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11-[3-(2,6-Dimethylphenoxy)-2-hydroxypropyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B7462747.png)
![2-(2,4-Dichlorophenoxy)-1-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7462749.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]acetamide](/img/structure/B7462753.png)

![3-[1-(6-methoxyquinoline-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7462771.png)
![4-Methyl-3-[(2-piperidin-1-ylphenyl)sulfamoyl]benzoic acid](/img/structure/B7462783.png)

![2-[(2-bromo-4-fluorophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole;hydrochloride](/img/structure/B7462797.png)


![N-cyclopropylspiro[1,3-dithiolane-2,8'-bicyclo[3.2.1]octane]-3'-carboxamide](/img/structure/B7462819.png)


